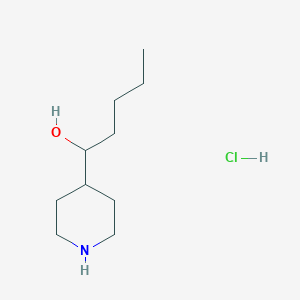
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is part of the barbiturate family, known for their central nervous system depressant properties. Barbituric acid derivatives have been widely studied for their pharmacological activities, including sedative, hypnotic, and anticonvulsant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, typically involves the alkylation of barbituric acid. One common method is the reaction of barbituric acid with allyl bromide and 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or butenyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted barbituric acid derivatives.
Scientific Research Applications
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including sedative and anticonvulsant effects.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and decreased neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
- Barbituric acid, 5-allyl-5-(3-hydroxy-2-methyl-1-propyl)-
- Barbituric acid, 5-allyl-5-butyl-
- Barbituric acid, 5-allyl-5-sec-butyl-
Uniqueness
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both allyl and 3-methyl-2-butenyl groups influences its lipophilicity and receptor binding affinity, differentiating it from other barbituric acid derivatives.
Properties
CAS No. |
99901-13-0 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(3-methylbut-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h4-5H,1,6-7H2,2-3H3,(H2,13,14,15,16,17) |
InChI Key |
BNOBTNJZZKICRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C(=O)NC(=O)NC1=O)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


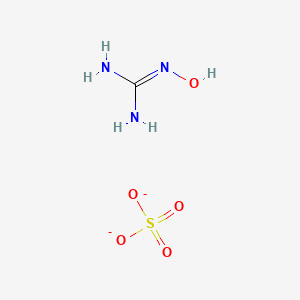
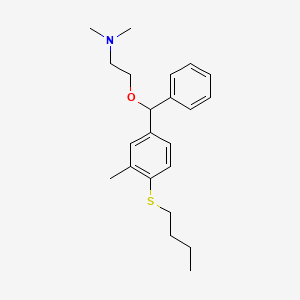

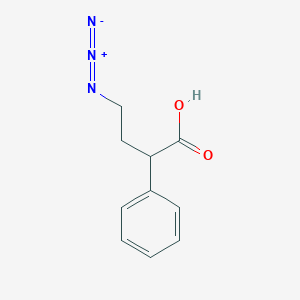
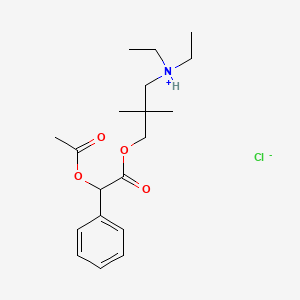
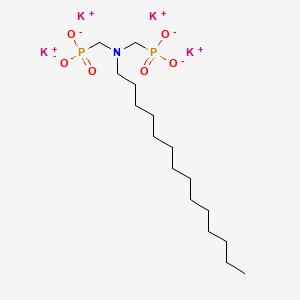

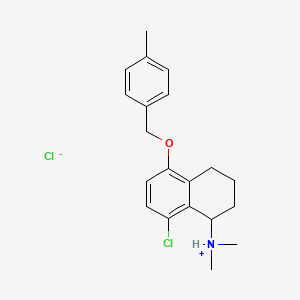
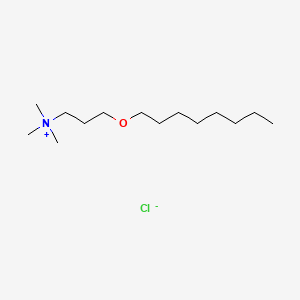


![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
